molecular formula C21H21NO7 B14807835 (S)-1-(Amino(phenyl)methyl)naphthalen-2-ol (2R,3R)-2,3-dihydroxysuccinate

(S)-1-(Amino(phenyl)methyl)naphthalen-2-ol (2R,3R)-2,3-dihydroxysuccinate

Cat. No.: B14807835
M. Wt: 399.4 g/mol
InChI Key: SFGQEHBXKVZEEH-YRSVLNEHSA-N
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Description

(S)-1-(Amino(phenyl)methyl)naphthalen-2-ol (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring system substituted with an amino group and a phenyl group, along with a dihydroxysuccinate moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Amino(phenyl)methyl)naphthalen-2-ol (2R,3R)-2,3-dihydroxysuccinate typically involves multi-step organic reactions. One common approach is the condensation of naphthalen-2-ol with an appropriate amino(phenyl)methyl precursor under controlled conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product. The dihydroxysuccinate moiety can be introduced through esterification or amidation reactions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization, chromatography, and distillation are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Amino(phenyl)methyl)naphthalen-2-ol (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amines or alcohols

Scientific Research Applications

(S)-1-(Amino(phenyl)methyl)naphthalen-2-ol (2R,3R)-2,3-dihydroxysuccinate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound’s derivatives may have potential therapeutic properties, making it a candidate for drug development and pharmacological studies.

    Industry: Its unique chemical properties make it useful in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (S)-1-(Amino(phenyl)methyl)naphthalen-2-ol (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Amino(phenyl)methyl)naphthalen-2-ol: Lacks the dihydroxysuccinate moiety, making it less versatile in certain reactions.

    ®-1-(Amino(phenyl)methyl)naphthalen-2-ol (2S,3S)-2,3-dihydroxysuccinate: The enantiomer of the compound, which may exhibit different biological activities and properties.

    Naphthalen-2-ol derivatives: Compounds with similar naphthalene ring systems but different substituents, leading to varied chemical and biological properties.

Uniqueness

(S)-1-(Amino(phenyl)methyl)naphthalen-2-ol (2R,3R)-2,3-dihydroxysuccinate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H21NO7

Molecular Weight

399.4 g/mol

IUPAC Name

1-[(S)-amino(phenyl)methyl]naphthalen-2-ol;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C17H15NO.C4H6O6/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19;5-1(3(7)8)2(6)4(9)10/h1-11,17,19H,18H2;1-2,5-6H,(H,7,8)(H,9,10)/t17-;1-,2-/m01/s1

InChI Key

SFGQEHBXKVZEEH-YRSVLNEHSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=C(C=CC3=CC=CC=C32)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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